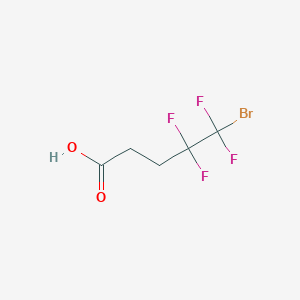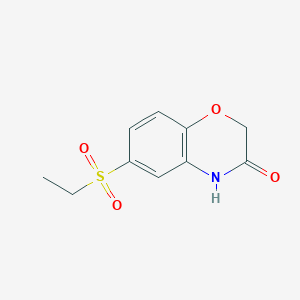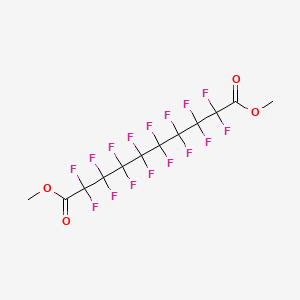
Dimethyl perfluorosebacate
Overview
Description
Synthesis Analysis
The synthesis of perfluorinated compounds, similar to dimethyl perfluorosebacate, often involves fluorination or esterification reactions. For instance, a series of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants were synthesized by esterification of a specific perfluorinated acid fluoride with alcohols of varying chain lengths . This suggests that the synthesis of this compound could potentially involve a similar esterification process.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is characterized by the presence of carbon-fluorine bonds, which are among the strongest in organic chemistry. Gas-phase electron diffraction studies have been used to determine the molecular structure of perfluorinated cyclic compounds, revealing details such as bond lengths, bond angles, and conformation . These studies provide insights into the geometric parameters that are likely to be similar in this compound due to the presence of perfluorinated moieties.
Chemical Reactions Analysis
Perfluorinated compounds can undergo various chemical reactions, including dimerization and isomerization. An IR study in perfluoropolyether media showed dimerization of carboxylic acid units and their sodium salts . Additionally, pyrolysis in the presence of cesium fluoride can effect isomerization in perfluorinated compounds . These reactions are indicative of the types of chemical behavior that this compound might exhibit.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated compounds are influenced by their molecular structure. For example, the surface activity of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester surfactants was studied, showing their ability to significantly reduce surface tension in organic solvents . The vibrational spectra and molecular structures of dimethyltrifluorophosphorane and trimethyldifluorophosphorane were investigated, revealing a trigonal bipyramidal framework . These findings help to understand the potential properties of this compound, such as its surface activity and molecular geometry.
Scientific Research Applications
1. Conversion to Perfluorometallacyclobutane Derivatives
Dimethyl perfluorosebacate, as a dimethyl metal complex, has been shown to be effective in generating perfluorometallacyclobutane derivatives. This advancement is significant as it more than doubles the known perfluorometallacyclobutanes and provides a safer alternative to using tetrafluoroethylene, which poses explosion hazards. This application is crucial in the field of organometallic chemistry and material science (Xu, Solowey, & Vicic, 2015).
2. Gas Separation Membranes
Research has demonstrated the use of this compound in the fabrication of supported liquid membranes for the separation of hydrogen and oxygen gases. This application is particularly relevant in photocatalytic water splitting, an environmentally-friendly method for hydrogen formation. The study found that membranes with this compound showed high performance in hydrogen permeance and selectivity (Yamaguchi et al., 2016).
3. Solvent Stability in Toxicological Studies
In the context of toxicological studies, the stability of this compound and similar compounds in different solvents has been investigated. This research is vital for ensuring the accuracy of toxicity assessments and environmental studies, particularly for per- and polyfluorinated alkyl substances (PFAS) (Liberatore et al., 2020).
4. Novel Polymer Synthesis
This compound is instrumental in the synthesis of novel phosphonated perfluorocarbon polymers. These polymers have potential applications in various industries due to their unique properties, including chemical resistance and stability (Yamabe et al., 2000).
5. Microfluidic Device Fabrication
The application of this compound-related compounds, such as poly(dimethylsiloxane) (PDMS), in the fabrication of microfluidic devices has been explored. These devices are used in analytical systems, biomedical devices, and fundamental research, highlighting the importance of this compound derivatives in technological advancements (McDonald & Whitesides, 2002).
Safety and Hazards
properties
IUPAC Name |
dimethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F16O4/c1-31-3(29)5(13,14)7(17,18)9(21,22)11(25,26)12(27,28)10(23,24)8(19,20)6(15,16)4(30)32-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHNQOSVLFDCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371851 | |
| Record name | Dimethyl perfluorodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4590-24-3 | |
| Record name | Dimethyl perfluorodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4590-24-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




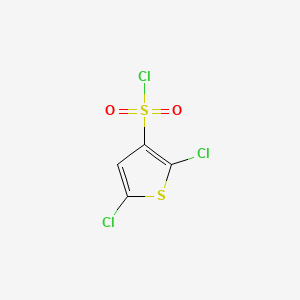

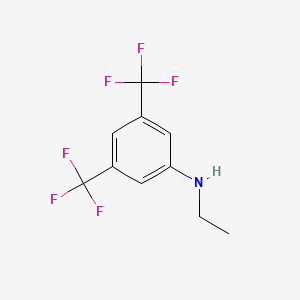

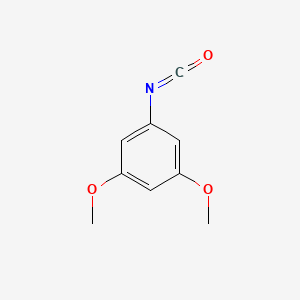
![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/structure/B1333713.png)

